

Spectroscopic Profile of 2-(1H-Indol-3-yl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Indolin-3-yl)acetic acid

Cat. No.: B175548

[Get Quote](#)

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(1H-Indol-3-yl)acetic acid, a prominent member of the auxin family of plant hormones. While the initial query focused on the saturated indolin structure, the vast majority of available scientific literature and spectral database information pertains to its unsaturated analogue, indole-3-acetic acid (IAA). This document will focus on the well-characterized spectroscopic properties of IAA, which is of significant interest to researchers in drug development, agriculture, and life sciences. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data

The spectroscopic data presented below has been compiled from various sources to provide a comprehensive profile of 2-(1H-Indol-3-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ^1H and ^{13}C NMR data for IAA in different deuterated solvents.

^1H NMR Data

Chemical Shift (ppm)	Multiplicity	Assignment	Solvent	Instrument Frequency (MHz)
10.90	s	NH	DMSO-d6	400
7.52 - 7.50	m	Ar-H	DMSO-d6	400
7.38 - 7.35	m	Ar-H	DMSO-d6	400
7.24 - 7.23	m	Ar-H	DMSO-d6	400
7.10 - 7.06	m	Ar-H	DMSO-d6	400
7.01 - 6.97	m	Ar-H	DMSO-d6	400
3.66 - 3.65	s	CH ₂	DMSO-d6	400
12.17	s	COOH	DMSO-d6	400
7.63 - 7.62	m	Ar-H	D ₂ O	400
7.49	d	Ar-H	D ₂ O	400
7.23 - 7.14	m	Ar-H	D ₂ O	400
3.65	s	CH ₂	D ₂ O	400

¹³C NMR Data[1][2]

Chemical Shift (ppm)	Assignment	Solvent	Instrument Frequency (MHz)
173.12	C=O	DMSO-d6	15.09
136.06	Ar-C	DMSO-d6	15.09
127.16	Ar-C	DMSO-d6	15.09
123.85	Ar-CH	DMSO-d6	15.09
120.93	Ar-CH	DMSO-d6	15.09
118.49	Ar-CH	DMSO-d6	15.09
118.36	Ar-CH	DMSO-d6	15.09
111.30	Ar-CH	DMSO-d6	15.09
107.60	Ar-C	DMSO-d6	15.09
30.95	CH ₂	DMSO-d6	15.09
184.43	C=O	D ₂ O	-
138.88	Ar-C	D ₂ O	-
129.86	Ar-C	D ₂ O	-
126.75	Ar-CH	D ₂ O	-
124.43	Ar-CH	D ₂ O	-
121.82	Ar-CH	D ₂ O	-
121.42	Ar-CH	D ₂ O	-
114.43	Ar-CH	D ₂ O	-
113.06	Ar-C	D ₂ O	-
36.68	CH ₂	D ₂ O	-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for IAA are presented below.

IR Data[3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3389	Strong, Sharp	N-H stretch (indole)
3127 - 2730	Broad	O-H stretch (carboxylic acid)
1701	Strong	C=O stretch (carboxylic acid)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

MS Data

m/z	Relative Intensity (%)	Assignment	Ionization Mode
175.06	-	[M] ⁺	GC-MS
130.07	100	[M-COOH] ⁺	GC-MS

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and experimental objectives.

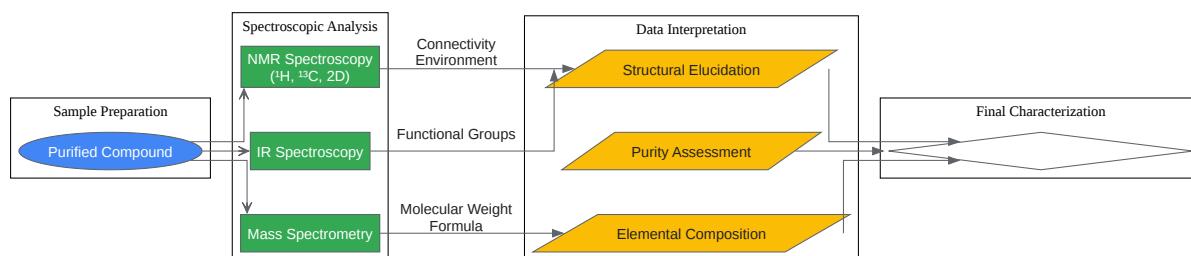
NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified 2-(1H-Indol-3-yl)acetic acid is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

- Data Acquisition: The NMR tube is placed in the spectrometer. For ^1H NMR, the spectrum is typically acquired using a standard pulse sequence. For ^{13}C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum. 2D NMR experiments, such as COSY and HSQC, can be performed to establish connectivity between protons and carbons.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced. Integration of the signals in the ^1H NMR spectrum provides information on the relative number of protons.

IR Spectroscopy

- Sample Preparation: For solid samples like IAA, the potassium bromide (KBr) pellet method is common. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
- Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument measures the absorption of infrared radiation at different wavenumbers.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified and assigned to specific functional groups.


Mass Spectrometry

- Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For GC-MS, the sample is vaporized and then ionized, typically by electron impact (EI). For LC-MS, electrospray ionization (ESI) is commonly used.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- **Detection and Spectrum Generation:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indole-3-Acetic Acid | C₁₀H₉NO₂ | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: ¹³C NMR Spectrum (1D, 15.09 MHz, DMSO-d₆, experimental) (HMDB0000197) [hmdb.ca]
- 3. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-(1H-Indol-3-yl)acetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b175548#spectroscopic-data-nmr-ir-ms-for-2-indolin-3-yl-acetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com